molecular formula C11H9N5S B1449519 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 13925-59-2

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No. B1449519
CAS RN: 13925-59-2
M. Wt: 243.29 g/mol
InChI Key: TXHITBZOVLIDON-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of new [1,2,3]triazolo[4,5-d]pyrimidine/thiourea hybrids were designed and synthesized through the scaffold replacement/ring cleavage strategy . This paper reports synthesis and characterization, by spectroscopic methods, of three new N-methyl-5-phenyl-7-chloro-1,2,3-triazolo pyrimidine isomers .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can be represented by the SMILES string NNC1=C2N=NN(CC3=CC=CC=C3)C2=NC=N1 .


Chemical Reactions Analysis

The compound has been used in the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .


Physical And Chemical Properties Analysis

The compound is a solid substance . Its linear formula is C11H11N7 .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazoles, which include “3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . They exhibit high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their high chemical stability and strong dipole moment make them ideal for creating durable and efficient polymers .

Supramolecular Chemistry

1,2,3-triazoles are also used in supramolecular chemistry . Their ability to form hydrogen bonds and their strong dipole moment make them useful in the creation of complex molecular structures .

Bioconjugation

In bioconjugation, 1,2,3-triazoles are used to create stable links between two molecules . This is particularly useful in the creation of bioconjugates for use in biological research and drug delivery .

Chemical Biology

1,2,3-triazoles are used in chemical biology for the synthesis of new compounds with potential biological activity . They are used in the development of new drugs and in the study of biological systems .

Fluorescent Imaging

In fluorescent imaging, 1,2,3-triazoles are used as fluorescent probes . They can be used to visualize biological structures and processes, aiding in the understanding of biological systems .

Materials Science

In materials science, 1,2,3-triazoles are used in the creation of new materials . Their chemical stability and strong dipole moment make them ideal for creating materials with specific properties .

Mechanism of Action

The compound has been found to potently inhibit USP28, showing selectivity over USP7 and LSD1 . It was found to be cellularly engaged to USP28 in gastric cancer cells .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is recommended to handle it with care, using personal protective equipment .

properties

IUPAC Name

3-benzyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5S/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHITBZOVLIDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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